4-(difluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(Difluoromethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C5H5F2N3. This compound belongs to the pyrimidine group of organic molecules and is widely used in various scientific experiments. It is characterized by the presence of a difluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
The primary targets of 4-(difluoromethyl)pyrimidin-2-amine are phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play a critical role in cell growth regulation and are often hyperactivated in cancer . The compound also exhibits excellent acaricidal activity against Tetranychus urticae , a species of mite .
Mode of Action
This compound acts as a potent inhibitor of PI3K and mTOR kinases . It binds to these kinases, thereby inhibiting their activity and disrupting the signaling pathways they regulate .
Biochemical Pathways
The compound affects the PI3K/mTOR pathway, a critical regulator of cell growth . By inhibiting PI3K and mTOR kinases, it disrupts this pathway, leading to the suppression of cancer cell proliferation .
Pharmacokinetics
It’s known that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The compound shows superiority in the suppression of cancer cell proliferation and demonstrates significant antitumor activity . It also exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with enzymes and proteins such as PI3K and mTOR, critical regulators of cell growth .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it suppresses cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent pan-PI3K inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than its predecessor compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It demonstrates significant antitumor activity at a concentration almost eight times lower than its predecessor compounds .
Metabolic Pathways
This compound is involved in the PI3K/mTOR pathway, a critical regulator of cell growth. It interacts with enzymes such as PI3K and mTOR .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrimidine-2-amine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4-(difluoromethyl)pyrimidin-2-amine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)pyrimidin-2-amine: Contains a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)pyrimidin-2-amine: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
CAS No. |
1780891-13-5 |
---|---|
Molecular Formula |
C5H5F2N3 |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
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